Griseoluteic acid

概要

説明

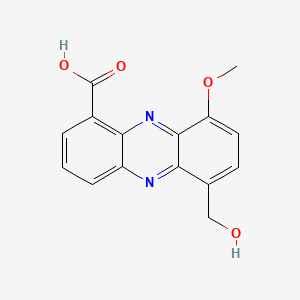

Griseoluteic acid is a phenazine derivative known for its unique chemical structure and potential applications in various scientific fields. Phenazine compounds are heterocyclic aromatic compounds that have been extensively studied for their biological activities and potential therapeutic uses.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Griseoluteic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenazine precursors with hydroxymethyl and methoxy substituents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

化学反応の分析

Types of Reactions

Griseoluteic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The phenazine ring can undergo reduction reactions to form dihydrophenazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various phenazine derivatives with modified functional groups, which can have different biological and chemical properties.

科学的研究の応用

Antimicrobial and Antifungal Properties

Griseoluteic acid exhibits significant antimicrobial activity, particularly against various bacterial strains. Research has shown that it effectively inhibits the growth of Bacillus subtilis, indicating its potential as an antibiotic agent . Additionally, studies have highlighted its antifungal properties, which could be utilized in agricultural settings to protect crops from fungal pathogens .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Bacillus subtilis | Significant Inhibition | |

| Fungal Pathogens | Effective |

Antitrypanosomal Activity

This compound has been evaluated for its antitrypanosomal properties against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies demonstrated moderate antitrypanosomal activity with an IC50 value around 2 µg/ml, comparable to established treatments like eflornithine and suramin . This suggests that this compound could be a candidate for further development as an antitrypanosomal drug.

Table 2: Antitrypanosomal Activity of Phenazine Compounds

Cytotoxicity and Cancer Research

In addition to its antimicrobial properties, this compound demonstrates cytotoxic effects against certain cancer cell lines. Its mechanism involves the inhibition of DNA synthesis, making it a subject of interest in cancer research . The compound's cytotoxicity was assessed using human diploid embryonic cells, revealing that it has a moderate toxicity profile, which is crucial for evaluating its safety in therapeutic applications.

Table 3: Cytotoxicity Profile of this compound

Agricultural Applications

The potential use of this compound in agriculture is primarily linked to its antifungal and antibacterial activities. It can be employed as a biopesticide to combat crop diseases caused by fungal pathogens, thus promoting sustainable agriculture practices . The ability of this compound to inhibit microbial growth makes it a valuable candidate for developing environmentally friendly agricultural solutions.

Biocontrol Agent

This compound's role as a biocontrol agent is supported by its production from Streptomyces species, known for their ability to produce various antibiotics and bioactive compounds. Its application in biocontrol strategies could help manage plant diseases while reducing reliance on synthetic pesticides .

作用機序

The mechanism of action of Griseoluteic acid involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.

類似化合物との比較

Similar Compounds

- Phenazine-1-carboxylic acid

- 9-Methoxyphenazine

- 6-Hydroxymethylphenazine

Uniqueness

Griseoluteic acid is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications compared to other phenazine derivatives.

生物活性

Griseoluteic acid is a phenazine derivative produced by various species of Streptomyces, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicine, particularly for its antimicrobial, antiparasitic, and antitumor properties. Understanding the biological activity of this compound is crucial for exploring its therapeutic potential and mechanisms of action.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of bacteria and fungi. Research indicates that it is particularly effective against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for this compound have been reported as follows:

| Microorganism | Inhibition Zone (mm) | Concentration Tested (μg/disk) |

|---|---|---|

| Staphylococcus aureus | 25 | 14 |

| Escherichia coli | 20 | 14 |

| Bacillus subtilis | 15 | 14 |

These results suggest that this compound is a potent antimicrobial agent, contributing significantly to the overall activity of extracts from Streptomyces species .

Antiparasitic Activity

This compound has demonstrated moderate antitrypanosomal activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro studies have shown an IC50 value of approximately 2 μg/ml, indicating comparable efficacy to standard treatments such as eflornithine and suramin . The selectivity index (SI) for this compound is relatively low (around 3-6), suggesting that while it has antitrypanosomal effects, it may also exhibit cytotoxicity towards human cells .

Antitumor Activity

The compound has also been investigated for its antitumor properties. This compound inhibits DNA synthesis, which is a critical mechanism in cancer cell proliferation. Its effectiveness in this regard positions it as a candidate for further research in cancer therapeutics .

Interaction with Cellular Targets

This compound's biological activities are attributed to its ability to interact with various cellular targets:

- Antimicrobial Action : It disrupts bacterial cell membranes and interferes with metabolic processes, leading to cell death.

- Antiparasitic Mechanism : The compound may induce oxidative stress in parasites through the generation of reactive oxygen species (ROS), which can damage cellular components .

- Antitumor Mechanism : By inhibiting DNA synthesis, this compound prevents the replication of cancer cells, thereby exerting its antitumor effects .

Resistance Mechanisms

Research has identified resistance mechanisms associated with phenazine compounds like this compound. For instance, the EhpR protein in certain bacteria binds to this compound, potentially facilitating its export from the cell and conferring resistance . This interaction highlights the importance of understanding microbial resistance when considering the therapeutic applications of this compound.

Case Studies and Research Findings

Several studies have elucidated the biological activities and mechanisms of action of this compound:

- Antimicrobial Efficacy : A study isolated this compound from an Indonesian Streptomyces strain, demonstrating its potent activity against various pathogens, including multidrug-resistant strains .

- Antiparasitic Potential : In vivo studies on mice infected with Trypanosoma brucei showed that administration of this compound resulted in reduced parasitemia levels and improved survival rates compared to untreated controls .

- Structure-Activity Relationship : Investigations into the chemical structure of this compound have revealed that modifications at specific sites can significantly alter its biological activity, emphasizing the need for further structural studies to optimize its efficacy .

特性

IUPAC Name |

6-(hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4/c1-21-11-6-5-8(7-18)12-14(11)17-13-9(15(19)20)3-2-4-10(13)16-12/h2-6,18H,7H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCSLGBWHLPONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964138 | |

| Record name | 6-(Hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-76-9 | |

| Record name | LL 14I352-beta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Hydroxymethyl)-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。